![molecular formula C8H7NO2 B1586163 7-Methylbenzo[d]isoxazol-3-ol CAS No. 36238-83-2](/img/structure/B1586163.png)
7-Methylbenzo[d]isoxazol-3-ol
Overview
Description
7-Methylbenzo[d]isoxazol-3-ol is a unique chemical with the empirical formula C8H7NO2 and a molecular weight of 149.15 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 7-Methylbenzo[d]isoxazol-3-ol is represented by the SMILES stringCc1cccc2c(O)noc12
. The InChI key for this compound is JUNCQBPTXAQOSA-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
7-Methylbenzo[d]isoxazol-3-ol has an empirical formula of C8H7NO2 and a molecular weight of 149.15 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 7-Methylbenzo[d]isoxazol-3-ol, focusing on unique applications:
Proteomics Research
7-Methylbenzo[d]isoxazol-3-ol is used in proteomics research, which involves the study of proteomes and their functions. This compound is available for purchase as a specialty product for such applications .
Synthesis of Isoxazole Derivatives
The compound has been reported to be involved in the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles, which have therapeutic potential .
Drug Design and Refinement
It is used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .
Anticonvulsant Activity
A series of compounds including 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione were synthesized and screened for protection against human generalized tonic-clonic seizures and generalized absence tonic-clonic seizures .
Inhibitors for BRD4 Bromodomain
The compound forms part of the structure-based design for new classes of small-molecule BRD4 bromodomain inhibitors, which are important in the regulation of gene expression .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 7-Methylbenzo[d]isoxazol-3-ol It is known that isoxazole derivatives, to which 7-methylbenzo[d]isoxazol-3-ol belongs, have a wide spectrum of biological activities and therapeutic potential . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Mode of Action
The specific mode of action of 7-Methylbenzo[d]isoxazol-3-ol One study showed that lipophilic diaromatic derivatives of a similar compound were effective as gaba uptake inhibitors and anticonvulsants
Biochemical Pathways
The exact biochemical pathways affected by 7-Methylbenzo[d]isoxazol-3-ol Given the wide range of biological activities associated with isoxazole derivatives , it is likely that this compound affects multiple pathways
Result of Action
The molecular and cellular effects of 7-Methylbenzo[d]isoxazol-3-ol As a member of the isoxazole family, it is likely to have a range of effects depending on the specific targets and pathways it interacts with
properties
IUPAC Name |
7-methyl-1,2-benzoxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNCQBPTXAQOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381947 | |
Record name | 7-methylbenzo[d]isoxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylbenzo[d]isoxazol-3-ol | |
CAS RN |
36238-83-2 | |
Record name | 7-methylbenzo[d]isoxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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